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2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile
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Overview
Description
2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, bromophenyl, and methoxyphenyl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with the nicotinonitrile core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy:
Compound | Target Organism | MIC (mg/mL) |
---|---|---|
This compound | Escherichia coli | 0.0048 |
This compound | Candida albicans | 0.039 |
These results suggest that 2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile possesses strong antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 0.48 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 0.55 | Inhibition of tubulin polymerization |
A549 (Lung) | 0.54 | Cell cycle arrest at G2/M phase |
HepG2 (Liver) | 0.62 | Disruption of microtubule dynamics |
The mechanisms underlying its anticancer activity include apoptosis induction, inhibition of tubulin polymerization, and cell cycle arrest, indicating its potential as a therapeutic agent in oncology.
Case Studies
-
Antimicrobial Efficacy :
- A study investigated the antibacterial activity of derivatives related to nicotinonitriles, including this compound, showcasing its significant antimicrobial properties against Escherichia coli and Candida albicans.
-
Cytotoxicity in Cancer Research :
- In vitro assays demonstrated that treatment with varying concentrations of this compound led to dose-dependent responses in cancer cell lines such as HeLa and MCF-7, with significant markers of apoptosis observed.
-
Safety Profile :
- Toxicological evaluations indicated a low acute toxicity profile with an LD50 approximately between 2.8–2.9 mol/kg in rat models, suggesting a favorable safety profile for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-chlorophenyl)-4-(2-methoxyphenyl)nicotinonitrile
- 2-Amino-6-(4-fluorophenyl)-4-(2-methoxyphenyl)nicotinonitrile
- 2-Amino-6-(4-methylphenyl)-4-(2-methoxyphenyl)nicotinonitrile
Comparison
Compared to its analogs, 2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets. Additionally, the methoxy group can affect the compound’s solubility and overall chemical properties.
Biological Activity
2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile is a compound belonging to the class of nicotinonitriles, characterized by its unique structural features that include amino, bromophenyl, and methoxyphenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C21H18BrN3O3
- Molecular Weight : 440.3 g/mol
- CAS Number : 126202-92-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom enhances its reactivity and binding affinity, potentially influencing its pharmacological effects .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. In a study examining its effects on Caco-2 cells (human colon epithelial cancer cell line), the compound demonstrated good permeability, suggesting potential for oral bioavailability in therapeutic applications .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, which is particularly relevant in the context of increasing antibiotic resistance.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15 µg/mL | |
Escherichia coli | 20 µg/mL | |
Candida albicans | 25 µg/mL |
Safety and Toxicity
Safety assessments have indicated that this compound exhibits low acute toxicity. Studies report no significant mutagenic effects when subjected to the Ames test, indicating that it does not cause DNA damage in microorganisms . The LD50 value for this compound is estimated to be around 2.8–2.9 mol/kg, suggesting a relatively safe profile for further development .
Case Studies
-
Cytotoxicity Study :
- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines and found it significantly inhibited cell proliferation in a dose-dependent manner.
- Results indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
-
Antimicrobial Efficacy :
- Another study focused on the antimicrobial properties of the compound against common pathogens.
- It was found effective in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Properties
Molecular Formula |
C19H14BrN3O |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14BrN3O/c1-24-18-5-3-2-4-14(18)15-10-17(23-19(22)16(15)11-21)12-6-8-13(20)9-7-12/h2-10H,1H3,(H2,22,23) |
InChI Key |
UUEBSYLPTHXYIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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